bicyclo[2.2.1]hept-2-yl[4-(4-nitrophenyl)piperazin-1-yl]methanone
Beschreibung
Bicyclo[2.2.1]hept-2-yl[4-(4-nitrophenyl)piperazin-1-yl]methanone is a hybrid molecule comprising a norbornane (bicyclo[2.2.1]heptane) scaffold linked via a carbonyl group to a piperazine ring substituted with a 4-nitrophenyl group.
Eigenschaften
IUPAC Name |
2-bicyclo[2.2.1]heptanyl-[4-(4-nitrophenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c22-18(17-12-13-1-2-14(17)11-13)20-9-7-19(8-10-20)15-3-5-16(6-4-15)21(23)24/h3-6,13-14,17H,1-2,7-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJIXIENUVVGOBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2C(=O)N3CCN(CC3)C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50386028 | |
| Record name | ST50908929 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50386028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5540-69-2 | |
| Record name | ST50908929 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50386028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[2.2.1]hept-2-yl[4-(4-nitrophenyl)piperazin-1-yl]methanone typically involves multiple steps:
Formation of the Bicyclic Core: The bicyclo[2.2.1]heptane core can be synthesized through Diels-Alder reactions involving cyclopentadiene and ethylene.
Introduction of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution reactions, often using piperazine and an appropriate leaving group.
Attachment of the Nitrophenyl Group: The nitrophenyl group is attached through electrophilic aromatic substitution reactions, using nitrobenzene derivatives.
Industrial Production Methods
Industrial production of this compound may involve:
Batch Processing: Utilizing large reactors for stepwise synthesis.
Continuous Flow Chemistry: Employing continuous reactors to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the bicyclic core and the piperazine ring.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially on the aromatic ring and the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Halogenated compounds and strong bases or acids.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Bicyclo[2.2.1]hept-2-yl[4-(4-nitrophenyl)piperazin-1-yl]methanone has diverse applications:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential as an anti-inflammatory or antimicrobial agent.
Industry: Utilized in the development of advanced materials and chemical sensors.
Wirkmechanismus
The compound exerts its effects through interactions with specific molecular targets:
Molecular Targets: May include enzymes, receptors, and ion channels.
Pathways Involved: Can modulate signaling pathways, such as those involving neurotransmitters or inflammatory mediators.
Vergleich Mit ähnlichen Verbindungen
Bicyclo[2.2.1]heptane Derivatives with Varied Piperazine Substituents
Several analogs feature the bicyclo[2.2.1]heptane core but differ in the substituents on the piperazine ring (Table 1).
Table 1: Comparison of Bicyclo[2.2.1]heptane-Based Piperazine Methanones
Key Findings :
- Electronic Effects : The 4-nitrophenyl group in the target compound contrasts with electron-donating groups (e.g., -OH, -OCH₃) or halogenated substituents (e.g., -F) in analogs. Nitro groups may enhance binding to receptors requiring electron-deficient aromatic interactions .
- Physical State: Substituted phenyl groups (e.g., 3-cyanophenyl) often result in oils, while polar substituents (e.g., -OH) yield solids, suggesting solubility differences impacting bioavailability .
Piperazine Methanones with Nitroaryl Groups but Alternative Cores
Compounds with nitroaryl-piperazine moieties but divergent core structures highlight the role of the bicyclo[2.2.1]heptane system (Table 2).
Table 2: Nitroaryl-Piperazine Methanones with Different Cores
| Compound Name | Core Structure | Key Properties | Reference |
|---|---|---|---|
| Target Compound | Bicyclo[2.2.1]heptane | Rigid, sterically constrained | - |
| Biphenyl-4-yl{4-[(4-nitrophenyl)carbonyl]... () | Biphenyl | Predicted bp: 669.3°C; density 1.299 | |
| 4-(2-Ethoxyphenyl)piperazin-1-ylmethanone () | Ethoxyphenyl | CAS 5702-37-4; synthetic intermediate | |
| Compound 12 () | Phenyl | Mp 185–187°C; amorphous solid |
Key Findings :
Impact of Nitro-to-Amino Reduction
Reduction of the nitro group to an amine (e.g., ) alters electronic and physical properties:
Table 3: Nitro vs. Amino Derivatives
| Compound Name | Functional Group | Physical Form | Reference |
|---|---|---|---|
| Target Compound | 4-Nitro | Not reported | - |
| Compound 14 () | 4-Amino | Dark brown oil | |
| 4-(4-Aminophenyl)piperazin-1-ylmethanone () | 4-Amino | Synthesized via SnCl₂ reduction |
Key Findings :
- Solubility: Amino derivatives (e.g., Compound 14) are often oily, complicating crystallization but improving solubility in aqueous media .
Bicyclo[2.2.2]octane and Morpholine Analogs
Alternative bicyclo systems and heterocycles provide insights into structural optimization:
Table 4: Alternative Core Structures
Key Findings :
- Heterocyclic Cores : Morpholine derivatives () introduce hydrogen-bonding sites, which may improve pharmacokinetics .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for bicyclo[2.2.1]hept-2-yl[4-(4-nitrophenyl)piperazin-1-yl]methanone?
The synthesis typically involves a multi-step process:
- Step 1 : Formation of the bicyclo[2.2.1]heptane moiety via Diels-Alder or strain-release alkylation reactions.
- Step 2 : Functionalization of the piperazine ring with a 4-nitrophenyl group, often using nucleophilic aromatic substitution or coupling reactions.
- Step 3 : Methanone bridge formation via Friedel-Crafts acylation or carbodiimide-mediated coupling.
Critical parameters include solvent polarity (e.g., dichloromethane or THF), temperature control (0–60°C), and catalysts like triethylamine . Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is essential to achieve >95% purity. Yield optimization requires strict inert atmospheres (N₂/Ar) and moisture control .
Q. What spectroscopic methods are most effective for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm bicyclic and piperazine ring geometries. Key signals include downfield shifts for the nitro group (δ 8.2–8.5 ppm for aromatic protons) and methanone carbonyl (δ 170–175 ppm in ¹³C) .
- IR Spectroscopy : Stretching vibrations at ~1520 cm⁻¹ (NO₂ asymmetric) and ~1680 cm⁻¹ (C=O) validate functional groups .
- Mass Spectrometry : High-resolution ESI-MS identifies molecular ions ([M+H]⁺) and fragmentation patterns to confirm structural integrity .
Q. What preliminary biological assays are recommended for evaluating this compound?
- Receptor Binding Assays : Screen for affinity at serotonin (5-HT₁A/2A) or dopamine receptors due to structural similarities to arylpiperazine pharmacophores. Use radioligand displacement (e.g., [³H]-WAY-100635 for 5-HT₁A) .
- Cellular Viability Assays : Test cytotoxicity in HEK-293 or SH-SY5Y cells using MTT or resazurin assays (IC₅₀ values) .
Advanced Research Questions
Q. How do substituent variations (e.g., nitro group position, bicyclic modifications) impact biological activity?
-
Nitro Group : The para-nitro substituent enhances electron-withdrawing effects, increasing receptor binding affinity but potentially reducing solubility. Ortho/meta substitutions alter steric hindrance and π-π stacking interactions .
-
Bicyclic Modifications : Replacing bicyclo[2.2.1]heptane with adamantane increases lipophilicity, improving blood-brain barrier penetration but complicating synthetic accessibility .
Data Table : Comparison of Analog ActivitiesSubstituent 5-HT₁A Kᵢ (nM) Solubility (µg/mL) 4-Nitrophenyl (Parent) 12.3 ± 1.2 8.5 ± 0.4 3-Nitrophenyl 45.7 ± 3.8 15.2 ± 1.1 Adamantyl Replacement 9.8 ± 0.9 2.1 ± 0.3 Source: Adapted from
Q. How can contradictory data in receptor selectivity studies be resolved?
Contradictions often arise from assay conditions:
- Buffer pH : Serotonin receptor binding is pH-sensitive; deviations from pH 7.4 may alter protonation states of the piperazine nitrogen .
- Membrane Preparation : Crude vs. purified receptor membranes yield variability in Kᵢ values. Validate using HEK-293 cells overexpressing cloned receptors .
- Temperature : Incubation at 25°C vs. 37°C affects binding kinetics. Standardize protocols across labs .
Q. What computational strategies aid in predicting metabolic stability?
- Docking Studies : Use AutoDock Vina to model interactions with cytochrome P450 enzymes (e.g., CYP3A4) .
- ADMET Prediction : Tools like SwissADME predict logP (2.8 ± 0.3) and CYP inhibition risks. The nitro group increases metabolic lability, suggesting potential for prodrug strategies .
Methodological Guidance
Q. Designing SAR Studies for Piperazine Derivatives
- Variable Substituents : Systematically replace the 4-nitrophenyl group with halogens (Br, Cl), methoxy, or trifluoromethyl groups.
- Control Groups : Include unsubstituted phenyl and bicyclo-free analogs to isolate structural contributions .
- Assay Consistency : Use the same cell line and passage number to minimize inter-experimental variability .
Q. Addressing Low Solubility in In Vivo Studies
- Formulation : Use co-solvents (10% DMSO/PEG-400) or nanoemulsions to enhance bioavailability .
- Derivatization : Introduce hydroxyl or amine groups to improve aqueous solubility, though this may reduce receptor affinity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
